molecular formula C10H17N3O2 B13574169 Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate

Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate

Cat. No.: B13574169
M. Wt: 211.26 g/mol
InChI Key: AURPNGWLCALMCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its tert-butyl ester group, amino group, and pyrazole ring structure. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reduction of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate. This reduction can be achieved using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature for about 20 hours . Another method involves passing a solution of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate through a hydrogenation apparatus at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Hydrogenation: Palladium on activated carbon (Pd/C) and hydrogen gas.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3

InChI Key

AURPNGWLCALMCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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